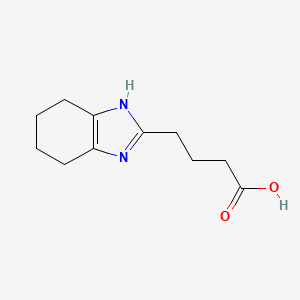

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid

Overview

Description

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid, also known as THIP, is a compound that has been widely studied for its potential applications in neuroscience research. THIP is a GABA(A) receptor agonist, which means that it can activate these receptors in the brain and produce a range of physiological and biochemical effects.

Scientific Research Applications

Chemistry and Synthesis

- The chemistry and properties of benzodiazole derivatives are extensively studied, showcasing their preparation procedures, properties, and applications in creating complex compounds. These derivatives exhibit diverse properties including spectroscopic characteristics, structures, magnetic properties, and have potential in biological and electrochemical activity studies, suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).

- Benzothiazole derivatives have been identified as crucial moieties in medicinal chemistry due to their wide range of pharmacological activities. These compounds are recognized for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities among others, highlighting their importance in drug discovery and synthetic chemistry (Bhat & Belagali, 2020).

Environmental Science

- The environmental fate and aquatic effects of certain chemicals, including those related to benzodiazole compounds, have been analyzed to understand their impact on water sources and the natural environment. Studies reveal that such compounds, when inadvertently released, undergo rapid biodegradation in soil and water, with residues posing negligible threat to aquatic life (Staples, 2001).

Pharmacological Applications

- Benzothiazole and its derivatives are pivotal in pharmacology, showing a variety of activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-inflammatory, and anti-cancer. These activities are attributed to the structural variations and substitution patterns on the benzothiazole scaffold, making it a significant focus for drug development (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Agents

- Research into novel benzofused thiazole derivatives has shown promise in developing alternative antioxidant and anti-inflammatory agents. These derivatives undergo in vitro evaluation, highlighting their potential efficacy in treating related conditions and their significance in further medicinal research (Raut et al., 2020).

Mechanism of Action

Target of Action

Related compounds such as 4,5,6,7-tetrahydro-1h-benzimidazole-5-carboxylic acid have been identified as inhibitors of active thrombin activatable fibrinolysis inhibitor (tafi) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

It can be inferred from related compounds that it may interact with its targets by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

Given the potential target of action, it can be inferred that the compound may affect the fibrinolysis pathway .

Result of Action

Based on the potential target of action, it can be inferred that the compound may result in the inhibition of fibrin clot lysis .

properties

IUPAC Name |

4-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVJANHANNQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid | |

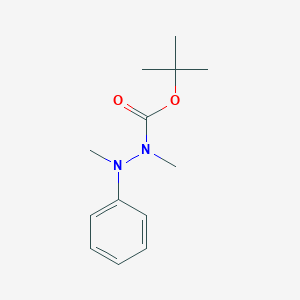

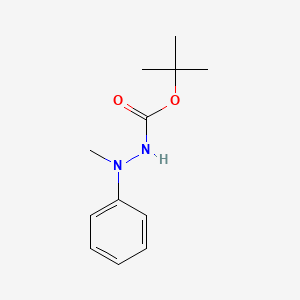

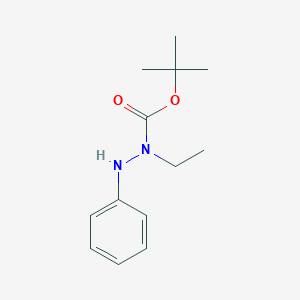

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

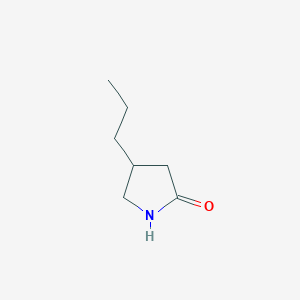

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

-1,2-cyclohexanediamine](/img/structure/B3332892.png)

![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)